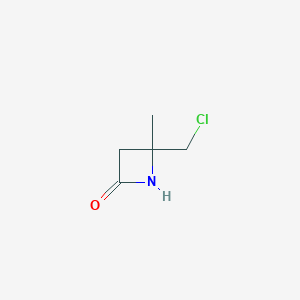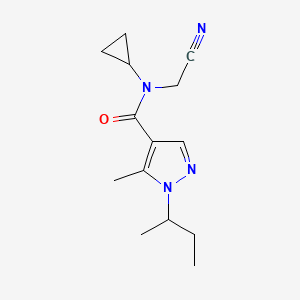
2-(3-Methylphenyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Methylphenyl)butanedioic acid” is a dicarboxylic acid and a member of benzenes . It is functionally related to succinic acid . The IUPAC name for this compound is 2-(3-methylbenzyl)succinic acid . It has a molecular weight of 222.24 .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 128-129 degrees Celsius .Scientific Research Applications
Biological Production and Applications of 2,3-Butanediol
Biotechnological processes for producing 2,3-butanediol, a compound related to 2-(3-Methylphenyl)butanedioic acid, have significant applications in developing sustainable and environmentally friendly chemical feedstocks and liquid fuels. The biological conversion of natural resources into 2,3-butanediol, which can be further processed into valuable chemicals like methyl ethyl ketone for liquid fuel additives, showcases the integration of microbial pathways and genetic engineering for chemical production. Enhanced strains and optimized fermentation conditions contribute to the efficient production of 2,3-butanediol from renewable resources, emphasizing the role of biotechnology in advancing chemical manufacturing and sustainability (Syu, 2001).
Metabolic Engineering for Direct Production of Chemicals
Direct biocatalytic routes to produce chemicals like 1,4-butanediol from renewable feedstocks have been developed, showcasing the potential of engineered microorganisms in transforming carbohydrates into valuable non-natural chemicals. This approach, facilitated by a systems-based metabolic engineering strategy, highlights the innovative use of biotechnology to create sustainable pathways for commodity chemical production, previously reliant on petroleum-based processes. The success in engineering Escherichia coli to produce significant quantities of 1,4-butanediol from various sugar sources underscores the transformative potential of metabolic engineering in the chemical industry (Yim et al., 2011).
Advances in Microbial Production Techniques
Recent advancements in the microbial production of 2,3-butanediol, involving both genetic and process engineering strategies, have been critical in addressing challenges related to the use of pathogenic microorganisms and achieving economic production levels. The review of state-of-the-art progress in this area reflects a concerted effort to utilize more cost-effective substrates, such as lignocellulose, and improve microbial strains for higher production yields. These developments are pivotal in making the biotechnological production of 2,3-butanediol and related compounds more feasible and efficient, contributing to the broader application of microbial bioprocesses in industrial chemistry (Yang & Zhang, 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
properties
IUPAC Name |
2-(3-methylphenyl)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-3-2-4-8(5-7)9(11(14)15)6-10(12)13/h2-5,9H,6H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXARMPLHLNVUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-Chloro-4-fluorobenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)

![3-[[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991191.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)




![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

![(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2991207.png)

